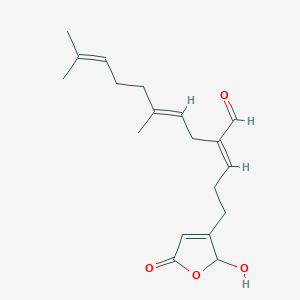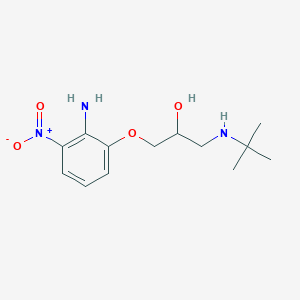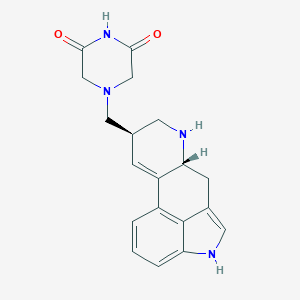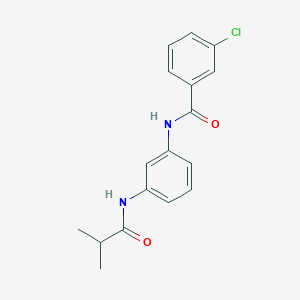![molecular formula C20H24N2O5 B238783 N-[3-(butanoylamino)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B238783.png)
N-[3-(butanoylamino)phenyl]-3,4,5-trimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(butanoylamino)phenyl]-3,4,5-trimethoxybenzamide is a chemical compound with the molecular formula C21H27NO5. This compound is also known as BTB-TM and has been widely used in scientific research. The compound is structurally similar to other benzamides, such as metoclopramide, which is a drug used to treat nausea and vomiting. However, BTB-TM has a different mechanism of action and is used for research purposes.
Mecanismo De Acción
BTB-TM acts as a selective antagonist of the dopamine D2 receptor. The dopamine D2 receptor is a G protein-coupled receptor that is involved in various physiological processes, including movement, motivation, and reward. By blocking the dopamine D2 receptor, BTB-TM can modulate dopamine signaling in the brain.
Efectos Bioquímicos Y Fisiológicos
BTB-TM has been shown to have various biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. The compound has also been shown to modulate dopamine signaling in the brain, which can affect behavior and cognition.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BTB-TM in lab experiments is its selectivity for the dopamine D2 receptor. This allows researchers to specifically target this receptor and study its effects. However, one limitation of using BTB-TM is its relatively low potency compared to other dopamine D2 receptor antagonists. This can make it more difficult to achieve desired effects in experiments.
Direcciones Futuras
There are several future directions for research involving BTB-TM. One area of research is the development of more potent dopamine D2 receptor antagonists based on the structure of BTB-TM. Another area of research is the use of BTB-TM in combination with other compounds to enhance its anticancer properties. Additionally, BTB-TM could be used in studies to investigate the role of dopamine signaling in various neurological disorders, such as Parkinson's disease and schizophrenia.
In conclusion, N-[3-(butanoylamino)phenyl]-3,4,5-trimethoxybenzamide is a compound with various scientific research applications. Its selectivity for the dopamine D2 receptor makes it a valuable tool for studying dopamine signaling in the brain. While there are limitations to its use, there are several future directions for research involving this compound.
Métodos De Síntesis
The synthesis of BTB-TM involves the reaction of 3,4,5-trimethoxybenzoic acid with butyryl chloride to form 3,4,5-trimethoxybenzoyl chloride. This intermediate is then reacted with 3-aminobenzoic acid to form the final product, N-[3-(butanoylamino)phenyl]-3,4,5-trimethoxybenzamide.
Aplicaciones Científicas De Investigación
BTB-TM has been used in various scientific research studies, including cancer research, neuroscience, and drug discovery. The compound has been shown to have anticancer properties and can inhibit the growth of cancer cells in vitro. In neuroscience research, BTB-TM has been used to study the role of dopamine receptors in the brain. The compound has also been used in drug discovery to identify new compounds that can interact with dopamine receptors.
Propiedades
Nombre del producto |
N-[3-(butanoylamino)phenyl]-3,4,5-trimethoxybenzamide |
|---|---|
Fórmula molecular |
C20H24N2O5 |
Peso molecular |
372.4 g/mol |
Nombre IUPAC |
N-[3-(butanoylamino)phenyl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C20H24N2O5/c1-5-7-18(23)21-14-8-6-9-15(12-14)22-20(24)13-10-16(25-2)19(27-4)17(11-13)26-3/h6,8-12H,5,7H2,1-4H3,(H,21,23)(H,22,24) |
Clave InChI |
YBCHLXTURUCTPR-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=CC(=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
SMILES canónico |
CCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2,4-Dimethylphenoxy)-n-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B238703.png)

![N-[4-(2-furoylamino)-3-methoxyphenyl]nicotinamide](/img/structure/B238711.png)


![N-{2-methoxy-4-[(2-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B238726.png)


![N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-2-phenylacetamide](/img/structure/B238740.png)


![4-chloro-N-[4-(1-cyanocyclopentyl)phenyl]benzamide](/img/structure/B238748.png)

